molecular formula C6H4Br2ClN3 B2892428 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide CAS No. 2460756-45-8

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide

Cat. No.: B2892428
CAS No.: 2460756-45-8
M. Wt: 313.38
InChI Key: WTZVRVAMZHUMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloroimidazo[1,2-a]pyrazine; hydrobromide is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with bromine and chlorine substituents at positions 6 and 8, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules . Its dual halogenation enhances electrophilicity, enabling selective cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl or heteroaryl groups .

Properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVRVAMZHUMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide typically involves the halogenation of imidazo[1,2-a]pyrazine. The process begins with the preparation of imidazo[1,2-a]pyrazine, followed by bromination and chlorination reactions. The halogenation reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or pathways.

Comparison with Similar Compounds

Key Insights :

  • Halogen Position : The 6-bromo-8-chloro configuration balances reactivity (for cross-coupling) and stability compared to dibromo analogs like 6,8-dibromoimidazo[1,2-a]pyrazine .
  • Biological Activity : Substitutions at C2/C3 (e.g., pyridin-4-yl, benzyl) enhance kinase inhibition (CDK9 IC₅₀: 0.16 µM) , while C8 modifications (e.g., piperazinyl) target adrenergic receptors .

Anticancer and Antiviral Activity

  • Analog 3c (Pyridin-4-yl/Benzyl) : Exhibits potent CDK9 inhibition (IC₅₀: 0.16 µM) and cytotoxicity against cancer cell lines (average IC₅₀: 6.66 µM) .
  • Pyrrolo[1,2-a]pyrazine analogs : Show antifungal and aggregation-induced emission properties, diverging from the target compound’s applications .

Receptor Binding and Selectivity

  • 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine : Binds α₂-adrenergic receptors with 70-fold selectivity over α₁, attributed to conformational flexibility .
  • 2-Aryl-8-aminoimidazo[1,2-a]pyrazines: Demonstrated affinity for bacterial type IV secretion systems, highlighting positional sensitivity of substituents .

Physicochemical Properties

  • Halogen Effects: Bromine increases molecular weight and lipophilicity (ClogP: ~2.5) compared to non-halogenated analogs, impacting membrane permeability .
  • Optical Properties : Unlike benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, the target compound lacks reported fluorescence, limiting its use in optoelectronic applications .

Biological Activity

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6-bromo-8-chloroimidazo[1,2-a]pyrazine
  • Molecular Formula : C6H3BrClN3
  • Molecular Weight : 232.47 g/mol
  • CAS Number : 1208083-37-7

Biological Activity Overview

The biological activity of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine encompasses various pharmacological effects, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Inhibits cancer cell proliferation in vitro.
  • Enzyme Inhibition : Acts as an inhibitor of certain ATPases, suggesting a mechanism for its antimicrobial and anticancer effects.

The compound's mechanism is primarily linked to its interaction with specific molecular targets:

  • ATPase Inhibition : Compounds similar to 6-Bromo-8-chloroimidazo[1,2-a]pyrazine have been shown to inhibit the VirB11 ATPase in Helicobacter pylori, a target for reducing bacterial virulence .
  • Cell Cycle Regulation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways, leading to cell cycle arrest .

Antimicrobial Studies

A study highlighted the efficacy of imidazo[1,2-a]pyrazine derivatives against Helicobacter pylori. The lead compound demonstrated an IC50 value of 7 µM, indicating significant potency .

Anticancer Activity

In vitro studies have shown that 6-Bromo-8-chloroimidazo[1,2-a]pyrazine inhibits the growth of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and disruption of key metabolic pathways.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialATPase inhibition in H. pylori
AnticancerInduction of apoptosis
Enzyme InhibitionCompetitive inhibition of ATP binding

Case Studies

  • Case Study on H. pylori : Virtual high-throughput screening identified imidazo[1,2-a]pyrazines as potential inhibitors of the H. pylori VirB11 ATPase. The study emphasized structure-activity relationships that guide future compound design .
  • Cancer Cell Line Studies : A series of experiments demonstrated that derivatives of imidazo[1,2-a]pyrazine could effectively reduce cell viability in breast and colon cancer cell lines through apoptotic pathways .

Q & A

Q. What are the common synthetic routes for 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide?

The synthesis typically involves cyclization reactions of halogenated precursors. For example:

  • Route 1 : Reacting a brominated pyrazine derivative (e.g., 2-amino-3,5-dibromopyrazine) with chloroacetaldehyde under aqueous conditions to introduce the chloro and bromo substituents at positions 8 and 6, respectively .
  • Route 2 : Using 2-bromo-1-(6-bromo-3-pyridyl)ethanone with amino-pyrazine derivatives in a polar solvent (e.g., 2-propanol) under reflux, followed by purification via column chromatography. Sodium bicarbonate is often added to neutralize HBr generated during the reaction .

Key Considerations : Solvent polarity, reaction temperature (80–100°C), and stoichiometric ratios of precursors influence yield.

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the imidazo[1,2-a]pyrazine core resonate between δ 7.5–9.0 ppm, while methyl groups (if present) appear at δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₆H₄BrClN₄ for the base structure) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves dihedral angles between fused rings (e.g., 16.2° between pyridine and imidazopyrazine planes), critical for structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 8-position, while protic solvents (e.g., 2-propanol) favor cyclization .
  • Catalysis : Copper(I) iodide (CuI) accelerates bromine substitution reactions, reducing side-product formation .
  • Temperature Control : Gradual heating (e.g., 80°C for 12–24 hours) minimizes decomposition of thermally sensitive intermediates .

Data-Driven Approach : Design-of-experiment (DoE) models can statistically correlate variables (e.g., pH, solvent ratio) with yield.

Q. What strategies address discrepancies in observed vs. predicted reactivity?

  • Regioselectivity Analysis : Computational tools (e.g., DFT calculations) predict electron density distribution to rationalize substituent placement. For example, bromine at position 6 may direct electrophilic substitution to position 8 due to steric and electronic effects .
  • Isolation of Byproducts : LC-MS or preparative TLC identifies minor products (e.g., 3-bromo isomers), enabling mechanistic refinement .

Case Study : In a structurally similar compound, unexpected diastereomers were resolved using chiral HPLC, highlighting the need for stereochemical analysis .

Q. How does the compound’s halogenation pattern influence its bioactivity?

  • Bromine at Position 6 : Enhances electrophilic reactivity, enabling cross-coupling (e.g., Suzuki-Miyaura) for functionalization .
  • Chlorine at Position 8 : Stabilizes π-π stacking interactions in protein binding assays, as shown in analogs targeting kinase domains .

Experimental Validation : SAR studies comparing halogenated analogs (e.g., 6-Br vs. 6-Cl derivatives) using enzymatic assays (IC₅₀ measurements) quantify potency differences .

Q. What computational methods model the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., ATP-binding pockets). The bromine atom’s van der Waals volume often complements hydrophobic pockets .
  • MD Simulations : GROMACS trajectories (50–100 ns) assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating robust binding .

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

  • Multi-Technique Validation : Overlay X-ray structures with NOESY NMR data to confirm spatial proximity of substituents .
  • Dynamic Effects : Variable-temperature NMR detects conformational flexibility (e.g., ring puckering), which may explain discrepancies between solid-state (X-ray) and solution (NMR) structures .

Q. What are the stability challenges during storage, and how are they mitigated?

  • Light Sensitivity : Bromine and chlorine substituents increase susceptibility to photodegradation. Store in amber vials at -20°C under inert gas (Ar/N₂) .
  • Hydrolysis Risk : Avoid aqueous buffers at high pH (>8), which promote dehalogenation. Lyophilization in acidic conditions (pH 4–6) preserves integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.